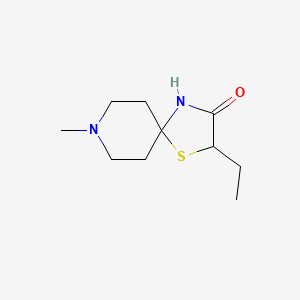

M1/M2/M4 muscarinic agonist 1

Descripción

Propiedades

Fórmula molecular |

C10H18N2OS |

|---|---|

Peso molecular |

214.33 g/mol |

Nombre IUPAC |

2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one |

InChI |

InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13) |

Clave InChI |

PHOZOHFUXHPOCK-UHFFFAOYSA-N |

SMILES canónico |

CCC1C(=O)NC2(S1)CCN(CC2)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AF267; AF-267; AF 267; (±)-AF 267; (±) AF 267; (±)AF 267; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of M1, M2, and M4 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of M1, M2, and M4 muscarinic acetylcholine receptor (mAChR) agonists. It delves into the specific signaling pathways, offers detailed experimental protocols for their study, and presents quantitative data for key agonists. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Signaling Pathways of M1, M2, and M4 Muscarinic Receptors

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine (ACh) in both the central and peripheral nervous systems. The M1, M2, and M4 subtypes are of significant interest due to their distinct physiological roles and therapeutic potential. Their mechanisms of action are primarily dictated by the G protein to which they couple.

M1 Muscarinic Receptor Signaling

The M1 receptor predominantly couples to the Gq/11 family of G proteins.[1][2] Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3] The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes such as neuronal excitability, synaptic plasticity, and glandular secretion.[3][4]

M2 and M4 Muscarinic Receptor Signaling

The M2 and M4 receptors are coupled to the Gi/o family of G proteins.[5][6][7] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5][6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream effector proteins.

Furthermore, the βγ subunits of the activated Gi/o protein can directly modulate the activity of various ion channels, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] Activation of GIRK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent inhibitory effect on neuronal firing and heart rate.[5]

Quantitative Data for Selected Muscarinic Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-characterized muscarinic agonists at the M1, M2, and M4 receptor subtypes. These values are compiled from various sources and can vary depending on the experimental conditions.

Table 1: Binding Affinities (Ki, nM) of Muscarinic Agonists

| Agonist | M1 Receptor | M2 Receptor | M4 Receptor |

| Xanomeline | 294[8] | 296[8] | High Affinity[9] |

| Carbachol | 6,500 & 147,000[10] | - | - |

| Pilocarpine | - | - | - |

Note: Data for a comprehensive list of agonists is not uniformly available in the provided search results. The two Ki values for Carbachol at the M1 receptor represent high- and low-affinity binding sites.

Table 2: Functional Potencies (EC50, µM) of Muscarinic Agonists

| Agonist | M1 Receptor | M2 Receptor | M4 Receptor |

| Xanomeline | 0.03[11] | - | - |

| Carbachol | 37[10] | - | 2[12] |

| Pilocarpine | 18[13] | - | - |

| Oxotremorine-M | - | - | 0.14[12] |

| Arecoline | - | - | - |

| (+/-)-Muscarine | - | - | 0.54[12] |

| Methylfurmethide | - | - | 0.84[12] |

| Arecaidine propargyl ester (APE) | - | - | 0.1[12] |

Note: The EC50 values can vary significantly based on the functional assay employed.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic agonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[14]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) and a range of concentrations of the unlabeled test agonist.[14] Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[14]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[14]

-

Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.[14]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of agonist that inhibits 50% of the specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for M2 and M4 Receptors)

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity via Gi-coupled receptors.

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the M2 or M4 receptor in a suitable multi-well plate and grow to the desired confluency.

-

Pre-stimulation: To measure the inhibitory effect on cAMP production, first stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.[15]

-

Agonist Treatment: Add varying concentrations of the muscarinic agonist to the cells and incubate for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[16][17]

-

Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Phosphoinositide Hydrolysis Assay (for M1 Receptors)

This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, following stimulation of Gq-coupled receptors.

Protocol:

-

Cell Labeling: Culture cells expressing the M1 receptor and label them by incubating with [3H]-myo-inositol, which is incorporated into the cellular phosphoinositides.

-

Pre-incubation: Pre-incubate the labeled cells with lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1) upon receptor stimulation.

-

Agonist Stimulation: Stimulate the cells with various concentrations of the muscarinic agonist for a specific time.

-

Extraction: Terminate the stimulation and extract the soluble inositol phosphates from the cells.

-

Separation: Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion exchange chromatography.

-

Quantification: Measure the radioactivity in the eluted fractions using a scintillation counter.

-

Data Analysis: Plot the total inositol phosphate accumulation against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the EC50 value, representing the agonist concentration that produces 50% of the maximal response. Alternatively, commercially available kits like the IP-One HTRF assay can be used for a more high-throughput approach.[18]

Conclusion

The M1, M2, and M4 muscarinic receptors represent critical targets for therapeutic intervention in a range of disorders. A thorough understanding of their distinct signaling mechanisms is paramount for the development of selective and effective agonists. This guide provides a foundational framework for researchers and drug development professionals, outlining the core signaling pathways, presenting key quantitative data, and offering detailed experimental protocols to facilitate further investigation into the nuanced pharmacology of these important receptors. The continued application of these and other advanced techniques will undoubtedly lead to the discovery of novel muscarinic agonists with improved therapeutic profiles.

References

- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 3. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

- 8. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. researchgate.net [researchgate.net]

- 18. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of M1/M2/M4 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of the synthesis, discovery, and characterization of M1, M2, and M4 muscarinic acetylcholine receptor (mAChR) agonists. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in modulating neuronal excitability and plasticity in the central nervous system.[1] The M1, M2, and M4 subtypes, in particular, have emerged as significant therapeutic targets for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][3] This document details the key chemical scaffolds, synthetic strategies, and the critical experimental protocols for evaluating the potency, selectivity, and functional activity of novel agonists.

Core Concepts in M1/M2/M4 Muscarinic Agonist Discovery

The development of subtype-selective muscarinic agonists is a key objective in medicinal chemistry. The high degree of homology in the orthosteric binding site across the five muscarinic receptor subtypes presents a significant challenge in achieving selectivity.[4] Early efforts with pan-muscarinic agonists were often hampered by dose-limiting side effects due to the activation of peripheral M2 and M3 receptors.[2]

A major breakthrough in this field has been the discovery of M1/M4-preferring agonists, such as xanomeline.[3] Clinical studies with xanomeline have demonstrated promising efficacy in treating the symptoms of schizophrenia and Alzheimer's disease.[2] The development of KarXT, a combination of xanomeline with the peripherally restricted muscarinic antagonist trospium, represents a novel strategy to mitigate peripheral cholinergic side effects while maintaining central therapeutic efficacy.

Key M1/M2/M4 Muscarinic Agonist Scaffolds and Synthesis

The chemical landscape of M1/M2/M4 muscarinic agonists is diverse, with several key scaffolds demonstrating promising activity and selectivity profiles.

Arecoline-Based Analogs

Arecoline, a natural product, has served as a foundational scaffold for the development of muscarinic agonists.[4] Medicinal chemistry efforts have focused on modifying the arecoline structure to improve its pharmacokinetic properties and enhance its selectivity for specific muscarinic receptor subtypes. Strategies include the replacement of the ester group with less hydrolyzable moieties and the introduction of conformational rigidity through the formation of bridged piperidine ring systems.[4]

Xanomeline and Related Thiadiazole Derivatives

Xanomeline is a key M1/M4-preferring agonist that has advanced to late-stage clinical trials.[3] Its synthesis provides a blueprint for the generation of related thiadiazole-containing muscarinic agonists. A general synthetic approach is outlined below.

General Synthesis of Xanomeline Analogs:

A common synthetic route involves the reaction of a substituted pyridine-3-carboxaldehyde with a source of cyanide, followed by cyclization to form the 1,2,5-thiadiazole ring. Subsequent functionalization of the thiadiazole and pyridine moieties allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Quantitative Data for Key M1/M2/M4 Muscarinic Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative M1/M2/M4 muscarinic agonists. This data is crucial for comparing the selectivity and activity profiles of different compounds.

| Compound | M1 (EC50, nM) | M2 (EC50, nM) | M4 (EC50, nM) | Reference |

| M1/M2/M4 muscarinic agonist 1 | 26 | 210 | 6.5 | [5] |

| M1/M2/M4 muscarinic agonist 2 | 30 | 200 | 6.2 | [6] |

| M1/M2/M4 muscarinic agonist 3 | 3.2 | 32 | 1.7 | [7] |

| Oxotremorine | 917 (Calcium Flux) | - | 47.2 (cAMP) | [8][9] |

| Compound | M1 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |

| Carbachol | - | - | - | - | [10] |

| Sabcomeline | - | - | - | - | [10] |

| Xanomeline | - | - | - | - | [10] |

| Milameline | - | - | - | - | [10] |

Experimental Protocols

The characterization of novel M1/M2/M4 muscarinic agonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and selectivity. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for the different muscarinic receptor subtypes.[11] These assays typically involve the use of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) to label the receptors and measure the displacement by the unlabeled test compound.[10][12]

Protocol for Competition Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human M1, M2, or M4 muscarinic receptor subtype. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.[13]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a concentration close to its Kd value, and varying concentrations of the unlabeled test compound.[13]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[13]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.[13]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50) and efficacy.

M1 muscarinic receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates (IPs) and mobilization of intracellular calcium.[14][15]

IP-One HTRF Assay Protocol:

The IP-One assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.[7][16]

-

Cell Culture: Plate cells stably expressing the M1 receptor in a 96-well plate and culture overnight.

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Stimulation: Incubate the cells with the test compound for a defined period (e.g., 30 minutes) at 37°C in the presence of LiCl, which inhibits the degradation of IP1.[16]

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

-

Signal Measurement: After an incubation period, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay Protocol:

This assay measures the transient increase in intracellular calcium concentration upon M1 receptor activation.[15]

-

Cell Preparation: Load cells expressing the M1 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

M2 and M4 muscarinic receptors couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

cAMP Accumulation Assay Protocol:

This assay measures the inhibition of forskolin-stimulated cAMP production.

-

Cell Culture: Plate cells expressing the M2 or M4 receptor in a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and increase cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor.[17][18]

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

[35S]GTPγS Binding Assay Protocol:

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is an early event in GPCR activation.[5][19]

-

Membrane Preparation: Prepare cell membranes from cells expressing the M2 or M4 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, GDP, and [35S]GTPγS.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through a filter plate.

-

Washing and Counting: Wash the filters and quantify the bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Visualization

The distinct signaling pathways activated by M1 and M2/M4 receptors are fundamental to their different physiological roles.

M1 Receptor (Gq-coupled) Signaling Pathway

Activation of the M1 receptor by an agonist leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC).[20] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[20] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[20] Both DAG and elevated intracellular calcium activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: M1 muscarinic receptor Gq-coupled signaling pathway.

M2/M4 Receptor (Gi/o-coupled) Signaling Pathway

Upon agonist binding, M2 and M4 receptors activate Gi/o proteins. The Gi alpha subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[21] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream effector proteins. The Gβγ subunits released upon Gi/o activation can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Caption: M2/M4 muscarinic receptor Gi/o-coupled signaling pathway.

Experimental Workflow and Logical Relationships

The discovery and development of novel M1/M2/M4 muscarinic agonists follow a structured workflow, from initial hit identification to preclinical candidate selection.

Caption: A generalized workflow for the discovery of muscarinic agonists.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. M1/M2/M4 muscarinic agonist 2_TargetMol [targetmol.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. innoprot.com [innoprot.com]

- 9. innoprot.com [innoprot.com]

- 10. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 15. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 16. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Trafficking, and Localization of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of M1/M2/M4 Muscarinic Agonist 1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth technical guide on the in vitro characterization of a hypothetical M1/M2/M4 muscarinic agonist, designated as "Agonist 1." It includes detailed experimental protocols, structured data presentation, and visualizations of key pathways and workflows to facilitate understanding and replication.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes have been identified (M1-M5), each with distinct signaling pathways and physiological roles. The M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1][2]

The development of subtype-selective muscarinic agonists is a significant area of research for treating various neurological and psychiatric disorders. Agonists targeting M1 and M4 receptors are of particular interest for conditions like Alzheimer's disease and schizophrenia. A compound with activity at M1, M2, and M4 receptors requires careful in vitro characterization to determine its binding affinity, functional potency and efficacy, and selectivity profile. This guide outlines the essential in vitro assays for characterizing such a compound, "Agonist 1."

Experimental Protocols

A systematic in vitro characterization of a muscarinic agonist involves a series of assays to determine its binding characteristics and functional activity at the target receptors. The typical workflow begins with binding assays to determine the affinity of the compound for the receptors, followed by functional assays to assess its potency and efficacy in activating downstream signaling pathways.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of Agonist 1 for the M1, M2, and M4 muscarinic receptors. These are competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of Agonist 1 at human M1, M2, and M4 muscarinic receptors.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing human M1, M2, or M4 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation cocktail and a microplate scintillation counter.

Protocol:

-

Prepare serial dilutions of Agonist 1 in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a final concentration of ~0.5 nM, 50 µL of the cell membranes (5-10 µg of protein), and 50 µL of Agonist 1 at various concentrations.

-

For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of atropine.

-

Incubate the plates at room temperature for 2 hours with gentle shaking to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained from the competition curve.

Calcium Flux Assay (for M1 Receptor)

The M1 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Agonist 1 at the human M1 muscarinic receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human M1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).[3][4]

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Reference agonist: Carbachol or acetylcholine.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).[5]

Protocol:

-

Seed the M1-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

-

Prepare serial dilutions of Agonist 1 and the reference agonist in the assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add the different concentrations of Agonist 1 or the reference agonist to the wells and continue to monitor the fluorescence intensity for 2-3 minutes.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the EC50 and Emax values from the concentration-response curves. Efficacy is often expressed as a percentage of the maximal response to the reference agonist.

cAMP Accumulation Assay (for M2 and M4 Receptors)

M2 and M4 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cAMP production is first stimulated with forskolin.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Agonist 1 at human M2 and M4 muscarinic receptors.

Materials:

-

CHO or HEK293 cells stably expressing human M2 or M4 receptors.

-

Forskolin.

-

Reference agonist: Carbachol or acetylcholine.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][7]

-

Assay buffer: HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

Protocol:

-

Harvest and resuspend the M2 or M4-expressing cells in the assay buffer.

-

Prepare serial dilutions of Agonist 1 and the reference agonist.

-

In a 96-well plate, add the cells, the test compound at various concentrations, and a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

-

Incubate the plate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Generate concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the EC50 and Emax values. Efficacy is expressed as the percentage of inhibition of the forskolin-stimulated response.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in clear and structured tables for easy comparison of the compound's properties across the different receptor subtypes.

Table 1: Binding Affinity of Agonist 1 at Muscarinic Receptors

| Receptor Subtype | Radioligand | Ki (nM) | n |

| Human M1 | [³H]-NMS | 15.2 ± 2.1 | 3 |

| Human M2 | [³H]-NMS | 180.5 ± 15.3 | 3 |

| Human M4 | [³H]-NMS | 8.9 ± 1.5 | 3 |

Data are presented as mean ± SEM from 'n' independent experiments.

Table 2: Functional Potency and Efficacy of Agonist 1 at Muscarinic Receptors

| Receptor Subtype | Assay | EC50 (nM) | Emax (% of Carbachol) | n |

| Human M1 | Calcium Flux | 26.0 ± 3.5 | 95 ± 5% | 3 |

| Human M2 | cAMP Accumulation | 210.0 ± 25.1 | 85 ± 8% | 3 |

| Human M4 | cAMP Accumulation | 6.5 ± 0.9 | 100 ± 6% | 3 |

Data are presented as mean ± SEM from 'n' independent experiments. Emax is relative to the maximum response induced by the reference agonist, carbachol.

Visualization of Signaling Pathways

Diagrams of the signaling pathways for each receptor subtype help to visualize the mechanism of action of the agonist.

References

- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

M1, M2, and M4 Muscarinic Agonists: A Technical Guide to Binding Affinity, Selectivity, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of key agonists for the M1, M2, and M4 muscarinic acetylcholine receptors. It is designed to serve as a critical resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system. This document outlines detailed experimental protocols for assessing ligand-receptor interactions and visualizes the core signaling pathways and experimental workflows.

Core Concepts in Muscarinic Agonist Pharmacology

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are critical in mediating the effects of the neurotransmitter acetylcholine (ACh) in both the central and peripheral nervous systems. The five subtypes, M1 through M5, are involved in a diverse array of physiological functions. The M1, M2, and M4 subtypes, in particular, have garnered significant attention as therapeutic targets for a range of disorders, including schizophrenia, Alzheimer's disease, and other neurological and psychiatric conditions. The development of subtype-selective agonists is a key objective in modern pharmacology to achieve targeted therapeutic effects while minimizing off-target side effects.

Agonist Binding Affinity and Selectivity Profiles

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction, typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Selectivity refers to the ability of a ligand to bind preferentially to one receptor subtype over others. The following tables summarize the quantitative binding affinity data for several prominent M1, M2, and M4 muscarinic agonists.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M4 Ki (nM) | Primary Selectivity |

| Xanomeline | High Affinity[1] | High Affinity[1] | High Affinity[2][3] | M1/M4 Preferring[2][3][4][5][6] |

| N-desmethylclozapine (NDMC) | 55 (IC50)[7] | Moderate Affinity[8] | Antagonist[8] | M1 Agonist[7][8][9] |

| Emraclidine (CVL-231) | N/A (PAM) | N/A (PAM) | N/A (PAM) | M4 Selective PAM[10][11][12][13][14] |

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values represent the concentration of a competing ligand that will bind to half the receptors at equilibrium. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. PAM denotes a Positive Allosteric Modulator, which enhances the effect of an agonist but does not have agonist activity on its own at the primary binding site.

KarXT is a combination of xanomeline and trospium chloride.[4][5][6][15][16] Xanomeline is a muscarinic agonist with a preference for M1 and M4 receptors.[2][3][4][5][6] Trospium chloride is a peripherally-acting muscarinic antagonist designed to mitigate the peripheral cholinergic side effects of xanomeline.[5][15]

Signaling Pathways

The activation of M1, M2, and M4 receptors by an agonist initiates distinct intracellular signaling cascades. These pathways are primarily determined by the G protein to which the receptor couples.

-

M1 Receptor Signaling: M1 receptors are predominantly coupled to Gq/11 proteins.[17][18][19] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[20] This cascade can lead to a variety of cellular responses, including neuronal excitation.[21] The M1 receptor can also be linked to other G proteins like Gi and Gs in certain tissues.[22]

References

- 1. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychscenehub.com [psychscenehub.com]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desmethylclozapine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emraclidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. news.abbvie.com [news.abbvie.com]

- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 14. researchgate.net [researchgate.net]

- 15. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]

- 16. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

The Rise of M1/M2/M4 Muscarinic Agonists: A New Frontier in Neuropsychiatric Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of neuropsychiatric drug development is undergoing a paradigm shift, with a growing focus on cholinergic modulation as a therapeutic strategy. Among the most promising targets are the M1, M2, and M4 muscarinic acetylcholine receptors, implicated in a range of cognitive and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of a key M1/M2/M4 muscarinic agonist, with a particular focus on xanomeline, and the clinical implications of this novel class of compounds.

Core Pharmacological Properties

Xanomeline is a muscarinic receptor agonist with a complex and functionally selective profile. While it binds with relatively similar affinity to all five muscarinic receptor subtypes, it displays preferential agonism at the M1 and M4 receptors.[1][2] This functional selectivity is crucial to its therapeutic effects, particularly in conditions like schizophrenia where M1 and M4 receptor dysfunction is implicated.[1]

Emraclidine (CVL-231) is another key compound in this class, acting as a selective positive allosteric modulator (PAM) of the M4 receptor.[3][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, PAMs bind to a different site on the receptor, enhancing the effect of acetylcholine. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of xanomeline for the human muscarinic receptor subtypes, as well as the clinical efficacy of the xanomeline-trospium combination (KarXT) in schizophrenia trials.

| Receptor Subtype | Xanomeline Ki (nM) | Reference |

| M1 | ~296 | [5] |

| M2 | ~294 | [5] |

| M3 | Not explicitly stated in a single value, but similar to other subtypes | [1][2] |

| M4 | Not explicitly stated in a single value, but similar to other subtypes | [1][2] |

| M5 | Not explicitly stated in a single value, but similar to other subtypes | [1][2] |

Table 1: Xanomeline Binding Affinity (Ki) at Muscarinic Receptors.

| Receptor Subtype | Xanomeline EC50 (nM) | Reference |

| M1 | 30.9 | |

| M2 | 1700 | |

| M3 | 8500 | |

| M4 | 14.1 | |

| M5 | 1800 |

Table 2: Xanomeline Functional Potency (EC50) at Muscarinic Receptors.

| Clinical Trial | Treatment Group | Mean Change from Baseline in PANSS Total Score | Placebo-Adjusted Difference | Reference |

| EMERGENT-1 | KarXT | -17.4 | -11.6 | [6] |

| EMERGENT-2 | KarXT | -21.2 | -9.6 | [7][8] |

| EMERGENT-3 | KarXT | -20.6 | -8.4 | [9][10][11] |

Table 3: Efficacy of KarXT (Xanomeline-Trospium) in Schizophrenia Clinical Trials (Change in Positive and Negative Syndrome Scale - PANSS Total Score).

Signaling Pathways

The differential effects of muscarinic agonists are rooted in the distinct signaling pathways coupled to each receptor subtype. M1 and M4 receptors are primarily coupled to Gq/11 G-proteins, while M2 receptors are coupled to Gi/o G-proteins.

M1/M4 Receptor Signaling

Caption: M1/M4 Receptor Gq-coupled Signaling Pathway.

M2 Receptor Signaling

Caption: M2 Receptor Gi-coupled Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of M1/M2/M4 muscarinic agonists. The following sections provide protocols for key in vitro and in vivo assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M4 muscarinic receptor subtype in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of [3H]-N-methylscopolamine ([3H]-NMS) (e.g., 0.5 nM).

-

Increasing concentrations of the unlabeled test compound (e.g., xanomeline).

-

Cell membrane preparation.

-

-

Define non-specific binding in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-NMS binding).

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M1 and M4.

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

-

Cell Preparation:

-

Seed CHO cells stably expressing the human M1 or M4 receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the growth medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 1 hour to allow for dye loading.[12][13]

-

-

Compound Preparation:

-

Prepare serial dilutions of the test agonist (e.g., xanomeline) in an appropriate assay buffer in a separate 96-well compound plate.

-

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

The instrument will first measure the baseline fluorescence of each well.

-

The FLIPR will then automatically add the agonist from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This in vivo model is used to assess the antipsychotic-like potential of test compounds by measuring their ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist phencyclidine (PCP).[14][15][16]

Detailed Protocol:

-

Animals and Habituation:

-

Use adult male Sprague-Dawley rats.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow the rats to acclimate to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Administer the test compound (e.g., xanomeline) or vehicle via the appropriate route (e.g., subcutaneous or oral gavage).

-

After a predetermined pretreatment time, administer PCP (e.g., 2.5-5 mg/kg, intraperitoneally) or saline.[17]

-

-

Locomotor Activity Measurement:

-

Immediately after PCP administration, place each rat individually into an open-field arena equipped with automated photobeam detectors to track locomotor activity.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-90 minutes).[15]

-

-

Data Analysis:

-

Quantify the total locomotor activity for each animal.

-

Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of potential antipsychotic-like activity.

-

Conclusion

The development of M1/M2/M4 muscarinic agonists, exemplified by xanomeline and the selective M4 PAM emraclidine, represents a significant advancement in the pursuit of novel treatments for neuropsychiatric disorders. Their unique pharmacological profiles and mechanisms of action offer the potential for improved efficacy and tolerability compared to existing therapies that primarily target the dopaminergic system. The in-depth understanding of their pharmacological properties, signaling pathways, and effects in relevant preclinical models, as outlined in this guide, is paramount for the continued development and successful clinical translation of this promising new class of therapeutics.

References

- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. drughunter.com [drughunter.com]

- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Karuna Therapeutics Announces New England Journal of Medicine Publication of Data from EMERGENT-1 Phase 2 Trial Evaluating KarXT in Schizophrenia - BioSpace [biospace.com]

- 7. psychiatrictimes.com [psychiatrictimes.com]

- 8. Karuna Therapeutics Announces Positive Results from Phase 3 EMERGENT-2 Trial of KarXT in Schizophrenia [businesswire.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. medscape.com [medscape.com]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 14. imrpress.com [imrpress.com]

- 15. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into M1, M2, and M4 Muscarinic Agonist SAR

A Technical Guide for Researchers and Drug Development Professionals

The selective activation of individual muscarinic acetylcholine receptor subtypes presents a significant therapeutic opportunity for a range of neurological and psychiatric disorders. The M1 and M4 receptors are key targets in the central nervous system for enhancing cognitive function and treating psychosis, while the M2 receptor plays a crucial role in cardiac function. The development of subtype-selective agonists has been a long-standing challenge due to the highly conserved nature of the orthosteric binding site across the five muscarinic subtypes (M1-M5). However, recent advances in medicinal chemistry, driven by a deeper understanding of structure-activity relationships (SAR), have led to the discovery of potent and selective agonists. This technical guide provides an in-depth analysis of the SAR for M1, M2, and M4 muscarinic agonists, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways.

Core Principles of Muscarinic Agonist SAR

The quest for subtype selectivity has led researchers to explore various chemical scaffolds and substitution patterns. Key SAR insights have emerged for different classes of muscarinic agonists, driving the design of molecules with improved affinity, potency, and selectivity.

M1 Selective Agonists: The Pyrazinylazacycle Scaffold

A prominent class of M1 selective agonists is based on the pyrazinylazacycle core. SAR studies on these compounds have revealed that modifications to the side chains and the azacycle dramatically influence efficacy and potency. For instance, the introduction of a hexyloxy side chain on the pyrazine ring, coupled with a quinuclidine azacycle, has been shown to significantly improve M1 agonist activity and functional selectivity.

M4 Selective Agonists: The Importance of the Carbamate Moiety

For M4 selective agonists, the ethyl carbamate moiety has been identified as a critical structural feature for potent activation. Structure-activity relationship studies have demonstrated that even subtle changes to this group, such as replacing it with an amide, urea, or sulfonamide, can lead to a complete loss of M4 agonist activity. The exploration of carbamate isosteres, such as novel heteroaromatics, has yielded a new series of selective M4 agonists.

Dual M1/M4 Agonists

The development of dual M1/M4 agonists has also been a significant area of research, with compounds like xanomeline showing promise in clinical trials. The SAR for these molecules often involves a careful balance of structural features that allow for potent activation of both receptor subtypes while minimizing activity at M2 and M3 receptors to avoid peripheral side effects.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data for representative M1, M2, and M4 muscarinic agonists, providing a comparative overview of their binding affinities and functional potencies.

Table 1: SAR of Pyrazinylazacycle-based M1 Selective Agonists

| Compound | Azacycle | 3-Substituent | M1 EC50 (nM) | M1 Efficacy (% Carbachol) |

| 19 | Tetrahydropyridine | Hexyloxy | - | - |

| 5i | Quinuclidine | Hexyloxy | ~100 | High |

| (S)-5i | Quinuclidine | Hexyloxy | More potent than (R)-5i | - |

| (R)-5i | Quinuclidine | Hexyloxy | Less potent than (S)-5i | - |

| 5n (L-689,660) | Quinuclidine | - | - | Less functionally selective than 5i |

Data compiled from studies on functionally selective M1 muscarinic agonists.[1]

Table 2: SAR of M4 Selective Agonists with Carbamate Isosteres

| Compound | Carbamate Isostere | M4 EC50 (nM) | M4 % ACh max | M1 EC50 (nM) | M1 % ACh max |

| 7a | Amide | >10000 | 0 | >10000 | 0 |

| 7b | Urea | >10000 | 0 | >10000 | 0 |

| 7c | Sulfonamide | >10000 | 0 | >10000 | 0 |

| 10 | Pyrazine | 180 | 85 | >10000 | 0 |

Data from a study on the discovery of selective M4 muscarinic acetylcholine receptor agonists with novel carbamate isosteres.[2]

Table 3: In Vitro Pharmacological Profile of HTL9936 (M1 Selective Agonist)

| Assay | Receptor | EC50 (nM) |

| pERK1/2 | Human M1 | 32 |

| Dynamic Mass Redistribution | Human M1 | 79 |

| Inositol Phosphate (IP1) | Human M1 | 631 |

| Agonist Activity | Human M2 | No detectable agonism |

| Agonist Activity | Human M3 | No detectable agonism |

| Agonist Activity | Human M4 | Partial agonist activity |

| Agonist Activity | Human M5 | No detectable agonism |

Data from a study on the design of a muscarinic M1 receptor agonist.[3]

Signaling Pathways and Experimental Workflows

The activation of M1, M2, and M4 muscarinic receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for designing functional assays to characterize agonist activity.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor primarily couples to Gq/11 proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

M1 Receptor Signaling Cascade

M2 and M4 Receptor Signaling Pathway

The M2 and M4 muscarinic receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

M2/M4 Receptor Signaling Cascade

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of SAR studies. The following sections provide detailed methodologies for key in vitro assays used to characterize muscarinic agonists.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype. These assays typically involve competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Protocol Outline:

-

Membrane Preparation:

-

Culture cells stably expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a suitable buffer (e.g., ice-cold Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for antagonist binding or a high-affinity radiolabeled agonist).

-

Add increasing concentrations of the unlabeled test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, include wells with a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Calcium Mobilization Assay (for M1 Receptors)

Calcium mobilization assays are functional assays used to measure the activity of Gq-coupled receptors like M1. These assays detect the increase in intracellular calcium concentration following receptor activation.

Protocol Outline:

-

Cell Preparation:

-

Seed cells stably expressing the M1 receptor into a 96-well or 384-well black-walled, clear-bottom plate.

-

Allow cells to adhere and grow overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

-

-

Compound Addition and Signal Detection:

-

Prepare a plate with serial dilutions of the test agonist.

-

Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).

-

Establish a stable baseline fluorescence reading.

-

The instrument automatically adds the agonist to the wells while simultaneously monitoring the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The fluorescence signal is typically measured as the peak response or the area under the curve.

-

Plot the fluorescence response against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

-

Calcium Mobilization Assay Workflow

cAMP Accumulation Assay (for M2 and M4 Receptors)

cAMP accumulation assays are functional assays used to measure the activity of Gi-coupled receptors like M2 and M4. These assays detect the decrease in intracellular cAMP levels following receptor activation, typically after stimulating adenylyl cyclase with forskolin.

Protocol Outline:

-

Cell Preparation:

-

Seed cells stably expressing the M2 or M4 receptor into a suitable microplate.

-

Allow cells to adhere and grow overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test agonist.

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate the plate at room temperature or 37°C for a specified time.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

-

-

Data Analysis:

-

The signal from the detection method is inversely proportional to the amount of cAMP produced by the cells.

-

Plot the signal against the logarithm of the agonist concentration.

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation by fitting the data to a sigmoidal dose-response curve.

-

cAMP Accumulation Assay Workflow

Conclusion

The structure-activity relationship studies of M1, M2, and M4 muscarinic agonists have provided invaluable insights for the design of subtype-selective compounds. The careful manipulation of chemical scaffolds, such as pyrazinylazacycles and molecules with critical carbamate moieties, has enabled the development of agonists with tailored pharmacological profiles. The combination of robust in vitro assays, including radioligand binding, calcium mobilization, and cAMP accumulation, allows for the comprehensive characterization of these compounds. As our understanding of the intricate interplay between ligand structure and receptor activation continues to evolve, the prospects for developing novel and effective therapeutics targeting specific muscarinic receptor subtypes for a variety of CNS and peripheral disorders are more promising than ever.

References

- 1. Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on M1/M2/M4 muscarinic agonist 1

An in-depth analysis of early-stage research into novel muscarinic agonists reveals a significant focus on subtype-selective compounds, particularly those targeting the M1, M2, and M4 receptors. These receptors are pivotal in various physiological processes, and their modulation holds therapeutic promise for a range of disorders. This technical guide synthesizes the foundational preclinical data and methodologies essential for the development of such agonists.

In Vitro Pharmacological Profile

The initial phase of drug discovery for muscarinic agonists involves a comprehensive in vitro characterization to determine their binding affinity, functional potency, and selectivity. This is crucial for establishing a preliminary structure-activity relationship and identifying promising lead compounds.

Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor subtype. These assays measure the displacement of a radiolabeled ligand by the test compound, from which the inhibition constant (Ki) can be derived. A lower Ki value indicates a higher binding affinity.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M4 Ki (nM) |

| Xanomeline | 1.8 | 39 | 3.1 |

| KarXT (Xanomeline/Trospium) | 1.8 (Xanomeline) | 39 (Xanomeline) | 3.1 (Xanomeline) |

| Emraclidine (CVL-231) | 2.1 | 1,000 | 1.2 |

Data compiled from various sources.

Functional Activity

Functional assays are employed to assess the cellular response elicited by the binding of an agonist to its receptor. For Gq-coupled receptors like M1 and M4, this is often measured through the accumulation of second messengers such as inositol monophosphate (IP-1) or changes in intracellular calcium levels. For Gi-coupled receptors like M2 and M4, the functional response can be a decrease in cyclic AMP (cAMP) levels. The potency of an agonist is typically reported as the half-maximal effective concentration (EC50).

| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M4 EC50 (nM) |

| Xanomeline | 13 | >10,000 | 13 |

| KarXT (Xanomeline/Trospium) | 13 (Xanomeline) | >10,000 (Xanomeline) | 13 (Xanomeline) |

| Emraclidine (CVL-231) | 91 | >10,000 | 1.7 |

Data compiled from various sources.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of preclinical drug development. The following outlines the methodologies for the key assays used in the characterization of M1/M2/M4 muscarinic agonists.

Radioligand Binding Assay Protocol

-

Cell Culture and Membrane Preparation: Stably transfected cell lines expressing the human M1, M2, or M4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to confluence. The cells are then harvested and homogenized in a cold buffer to isolate the cell membranes, which are subsequently stored at -80°C.

-

Binding Reaction: Cell membranes are incubated in a buffer containing a specific radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound.

-

Incubation and Termination: The reaction is incubated at a specific temperature (e.g., room temperature) for a set duration to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

IP-1 Accumulation Functional Assay Protocol (for M1/M4)

-

Cell Culture: Cells expressing the M1 or M4 receptor are seeded in a multi-well plate and grown to a suitable density.

-

Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP-1 degradation) and varying concentrations of the agonist.

-

Incubation: The cells are incubated for a specific time to allow for IP-1 accumulation.

-

Lysis and Detection: The cells are lysed, and the concentration of IP-1 in the lysate is measured using a commercially available assay kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is determined using non-linear regression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the drug discovery cascade.

Caption: Simplified signaling cascade for Gq-coupled M1 and M4 muscarinic receptors.

Caption: Simplified signaling cascade for Gi-coupled M2 muscarinic receptors.

An In-depth Technical Guide on the Investigational M1/M2/M4 Muscarinic Agonist "Agonist 1"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutics for neuropsychiatric disorders has increasingly focused on targets beyond the classical dopaminergic and serotonergic systems. Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptors (M1-M5), represent a promising area of investigation. Specifically, the M1 and M4 subtypes are densely expressed in brain regions critical for cognition and behavior, making them key targets for conditions like schizophrenia and Alzheimer's disease.[1][2] The M2 receptor, while also present in the central nervous system (CNS) where it can act as an autoreceptor to regulate acetylcholine release, is predominantly known for its role in cardiac function.[3][4]

This guide details the preclinical profile of "Agonist 1," a novel investigational compound designed as a balanced agonist for M1, M2, and M4 receptors. The rationale for this multi-target approach is to leverage the pro-cognitive and antipsychotic-like effects of M1 and M4 agonism while potentially modulating acetylcholine tone via M2 engagement. This document provides a comprehensive overview of its pharmacological characteristics, signaling pathways, preclinical efficacy, and the detailed experimental protocols used for its evaluation.

Pharmacological Profile

The in vitro pharmacological profile of Agonist 1 was characterized to determine its affinity and functional potency at human muscarinic receptor subtypes. These studies are foundational for understanding its mechanism of action and predicting its therapeutic window.

2.1. Receptor Binding Affinity

Binding affinities were determined using radioligand displacement assays with membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes. The data, presented as Ki (inhibitory constant, nM), indicate the concentration of Agonist 1 required to displace 50% of a specific radioligand.

Table 1: Muscarinic Receptor Binding Affinities of Agonist 1

| Compound | hM1 (Ki, nM) | hM2 (Ki, nM) | hM3 (Ki, nM) | hM4 (Ki, nM) | hM5 (Ki, nM) |

|---|---|---|---|---|---|

| Agonist 1 | 8.5 | 12.1 | 250.6 | 9.8 | 310.2 |

| Reference |

| Xanomeline | 15.2 | 45.7 | 120.1 | 5.1 | 180.5 |

Data are representative values compiled from publicly available preclinical data on muscarinic agonists.[5]

2.2. In Vitro Functional Activity

The functional activity of Agonist 1 was assessed by measuring its ability to stimulate downstream signaling pathways coupled to each receptor subtype. M1 receptor activation (Gq-coupled) was measured via intracellular calcium mobilization, while M2 and M4 receptor activation (Gi-coupled) was determined through a [35S]GTPγS binding assay, which measures G-protein activation.[6][7][8]

Table 2: Functional Potency and Efficacy of Agonist 1

| Assay | Receptor | Parameter | Agonist 1 |

|---|---|---|---|

| Calcium Mobilization | hM1 | EC50 (nM) | 25.4 |

| Emax (%) | 92% | ||

| [35S]GTPγS Binding | hM2 | EC50 (nM) | 48.9 |

| Emax (%) | 85% | ||

| [35S]GTPγS Binding | hM4 | EC50 (nM) | 30.1 |

| | | Emax (%) | 95% |

EC50 (half-maximal effective concentration) represents potency. Emax (maximum effect) represents efficacy relative to a full agonist. Data are representative values.

Signaling Pathways

Agonist 1 activates distinct G-protein signaling cascades upon binding to M1, M2, and M4 receptors.

-

M1 Receptor (Gq-coupled): Activation of the M1 receptor leads to the stimulation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3]

-

M2 & M4 Receptors (Gi-coupled): Activation of M2 and M4 receptors stimulates the Gi alpha subunit, which inhibits adenylyl cyclase.[3] This action reduces the production of cyclic AMP (cAMP) from ATP, leading to decreased activity of protein kinase A (PKA).[3]

Preclinical Efficacy Data

The antipsychotic-like potential of Agonist 1 was evaluated in the amphetamine-induced hyperlocomotion model in rats, a standard preclinical model used to screen for antipsychotic efficacy.[9][10]

Table 3: Effect of Agonist 1 on Amphetamine-Induced Hyperlocomotion in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Beam Breaks / 60 min) | % Inhibition of Amphetamine Effect |

|---|---|---|---|

| Vehicle | - | 450 ± 55 | - |

| Amphetamine | 1.5 | 2100 ± 180 | 0% |

| Agonist 1 + Amphetamine | 1 | 1550 ± 150 | 33% |

| Agonist 1 + Amphetamine | 3 | 980 ± 110 | 68% |

| Agonist 1 + Amphetamine | 10 | 520 ± 70 | 96% |

Data are presented as mean ± SEM and are representative of typical findings in this model.[10][11]

Detailed Experimental Protocols

5.1. Calcium Mobilization Assay (M1 Functional Activity)

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like M1.[12][13][14]

-

Cell Culture: CHO-K1 cells stably expressing the human M1 receptor are seeded into black, clear-bottom 384-well plates at a density of 20,000 cells per well and cultured overnight.[15]

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C. Probenecid may be included to prevent dye leakage.[12]

-